Cas no 16159-70-9 (BOC-D-PHE-ONP)

BOC-D-PHE-ONP 化学的及び物理的性質
名前と識別子
-
- (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
- (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)-amino)-3-phenylpropanoate
- BOC-D-PHENYLALANINE 4-NITROPHENYL ESTER
- Boc-D-Phe-ONp
- D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
- 4-nitrophenyl N-(tert-butoxycarbonyl)-D-phenylalaninate
- N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp)
- D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
- 4-nitrophenyl (tert-butoxycarbonyl)-d-phenylalaninate
- (R)-4-nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
- SCHEMBL495975
- J-009848
- D-Boc-phenylalanine p-nitrophenyl ester
- AKOS016843138
- N-Boc-D-phenylalanine 4-nitrophenyl ester
- AS-10592
- (4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
- MFCD00069874
- CS-0154573
- Boc-D-phenylalanine-onp
- DTXSID50426953
- F10670
- 16159-70-9
- 4-NITROPHENYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOATE
- BOC-D-PHE-ONP
-
- MDL: MFCD00069874
- インチ: InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1
- InChIKey: QZIWWFMMLBBICG-QGZVFWFLSA-N
- ほほえんだ: CC(C)(OC(N[C@@H](C(OC1=CC=C([N+]([O-])=O)C=C1)=O)CC2=CC=CC=C2)=O)C
計算された属性
- せいみつぶんしりょう: 386.14786
- どういたいしつりょう: 386.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 10
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- 密度みつど: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 128.0-128.5 ºC (ethyl acetate )
- ふってん: 558.4°C at 760 mmHg
- フラッシュポイント: 291.5°C
- 屈折率: 1.567
- ようかいど: Insuluble (3.3E-3 g/L) (25 ºC),
- PSA: 107.77
- LogP: 4.55030
- かんど: Moisture Sensitive
BOC-D-PHE-ONP 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EN048-1g |
(R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)-amino)-3-phenylpropanoate |
16159-70-9 | 95% | 1g |
¥257.0 | 2022-06-10 | |
abcr | AB258784-25 g |
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); . |
16159-70-9 | 25g |
€311.30 | 2023-04-27 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225213-25g |
Boc-D-Phe-ONp |
16159-70-9 | 98% | 25g |
¥1078 | 2023-04-15 | |
abcr | AB258784-25g |
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); . |
16159-70-9 | 25g |
€199.00 | 2025-02-17 | ||
eNovation Chemicals LLC | D763130-5g |
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester |
16159-70-9 | 98% | 5g |
$140 | 2023-09-01 | |
abcr | AB258784-5g |
N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp); . |
16159-70-9 | 5g |
€96.70 | 2025-02-17 | ||
eNovation Chemicals LLC | D763130-100g |
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester |
16159-70-9 | 98% | 100g |
$865 | 2023-09-01 | |
eNovation Chemicals LLC | D763130-25g |
D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester |
16159-70-9 | 98% | 25g |
$325 | 2023-09-01 | |
A2B Chem LLC | AA87564-5g |
Boc-d-phe-onp |
16159-70-9 | 98% | 5g |
$34.00 | 2024-04-20 | |
A2B Chem LLC | AA87564-25g |
Boc-d-phe-onp |
16159-70-9 | 98%(HPLC) | 25g |
$108.00 | 2024-04-20 |
BOC-D-PHE-ONP 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
BOC-D-PHE-ONPに関する追加情報
Professional Introduction to BOC-D-PHE-ONP (CAS No. 16159-70-9)
BOC-D-PHE-ONP, chemically known as N-(tert-butoxycarbonyl)-D-phenylalanine O-nitrophenyl ester, is a specialized compound widely utilized in the field of peptidomimetics and pharmaceutical research. This compound, identified by its CAS number 16159-70-9, plays a pivotal role in the synthesis of peptide analogs and has garnered significant attention due to its unique structural and functional properties.
The< strong> tert-butoxycarbonyl (Boc) protecting group in BOC-D-PHE-ONP enhances the stability of the amino acid derivative during synthetic processes, making it an indispensable tool for chemists working on complex peptide structures. The presence of the< strong> O-nitrophenyl (ONP) ester moiety further contributes to its reactivity and versatility in various organic transformations.
In recent years, BOC-D-PHE-ONP has been extensively studied for its applications in drug development. Its incorporation into peptide-based drugs has shown promising results in modulating biological pathways and enhancing therapeutic efficacy. For instance, researchers have leveraged this compound to develop novel peptidomimetics that exhibit improved pharmacokinetic profiles compared to their natural peptide counterparts.
The< strong>D-phenylalanine residue in BOC-D-PHE-ONP introduces a chiral center, which is crucial for achieving enantiopurity in pharmaceuticals. This feature has been particularly valuable in the development of enantiomerically pure drugs that minimize side effects and maximize therapeutic benefits. The nitro group in the ONP moiety also serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific synthetic needs.
Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of BOC-D-PHE-ONP as a key intermediate. Its stability under acidic conditions makes it an ideal candidate for automated synthesis protocols, which are increasingly employed in high-throughput drug discovery programs. Additionally, the compound's compatibility with various coupling reagents has facilitated its use in multi-step synthetic routes, streamlining the production of complex peptide drugs.
The role of BOC-D-PHE-ONP in medicinal chemistry extends beyond its use as a building block for peptides. It has also been explored as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For example, derivatives of BOC-D-PHE-ONP have been investigated for their antimicrobial and anti-inflammatory properties, underscoring its significance in drug discovery efforts.
The chemical properties of BOC-D-PHE-ONP make it particularly suitable for applications in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacological properties. The incorporation of BOC-D-PHE-ONP into these mimetics has led to the development of novel compounds with enhanced binding affinity and reduced susceptibility to enzymatic degradation.
In conclusion, BOC-D-PHE-ONP (CAS No. 16159-70-9) is a versatile and highly valuable compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex peptide derivatives and exploring new therapeutic strategies. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.
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